4-(4-Methoxyphenyl)morpholine-2,6-dione

Descripción general

Descripción

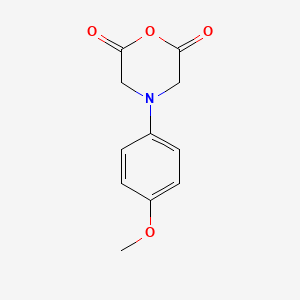

4-(4-Methoxyphenyl)morpholine-2,6-dione is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a morpholine derivative characterized by the presence of a methoxyphenyl group attached to the morpholine ring. This compound is known for its various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)morpholine-2,6-dione typically involves the reaction of 4-methoxyphenylamine with maleic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methoxyphenyl)morpholine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Vasodilator Properties

GYY4137 has been identified as a novel vasodilator agent. It facilitates the slow and sustainable release of hydrogen sulfide (H₂S), which is crucial for regulating vascular tone and blood pressure. This compound can be utilized in treating conditions associated with excessive vasoconstriction, such as hypertension and other cardiovascular disorders .

Case Study:

A study demonstrated that GYY4137 effectively induced vasodilation in isolated vascular tissues, suggesting its potential for therapeutic applications in managing hypertension. The compound's ability to release H₂S in a controlled manner enhances its efficacy compared to traditional H₂S donor drugs like sodium hydrosulfide .

Organic Synthesis Applications

2.1 Synthesis of Triaryl Compounds

this compound has been employed in the synthesis of various triaryl compounds through Claisen–Schmidt condensation reactions. This method allows for the efficient formation of substituted 1,3,5-triaryl-1,5-diketones, showcasing the compound's utility as a building block in organic synthesis .

Data Table: Synthesis Overview

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Claisen–Schmidt Condensation | Triaryl-1,5-diketones | Up to 92% | |

| Cyclization Reactions | Morpholine Derivatives | Varies |

Materials Science Applications

3.1 Polymer Chemistry

The compound has been explored for its potential applications in polymer chemistry. Its morpholine structure contributes to the development of new polymeric materials with enhanced mechanical properties and thermal stability. Research indicates that incorporating such morpholine derivatives into polymer matrices can improve their performance characteristics .

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxyphenyl)morpholine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylmorpholine-2,6-dione: Another morpholine derivative with similar structural features but different functional groups.

4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: A compound with a similar methoxyphenyl group but different core structure.

Uniqueness

4-(4-Methoxyphenyl)morpholine-2,6-dione is unique due to its specific combination of the morpholine ring and methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Actividad Biológica

4-(4-Methoxyphenyl)morpholine-2,6-dione, also known as a morpholine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of antitumor and antidiabetic properties. This compound's structure features a morpholine ring substituted with a methoxyphenyl group and two carbonyl groups, which contribute to its biological interactions. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound's structure is characterized by:

- A morpholine ring

- Two carbonyl groups at positions 2 and 6

- A para-methoxyphenyl substituent

This structural configuration is believed to play a significant role in its biological activity.

Antitumor Activity

Recent studies have indicated that morpholine derivatives, including this compound, exhibit significant antitumor properties. One study reported that related compounds induced apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| This compound | HepG2 | 99.93 | 6.92 |

| Sunitinib | HepG2 | 86.51 | 7.60 |

The above data suggest that this compound may be more effective than established treatments like Sunitinib.

Antidiabetic Activity

Morpholine derivatives have also been explored for their potential as antidiabetic agents. Research has shown that certain morpholine derivatives can inhibit α-glucosidase activity, which is crucial for controlling postprandial blood glucose levels. The inhibition of this enzyme can lead to reduced carbohydrate absorption in the intestines .

Table 2: α-Glucosidase Inhibition

| Compound | % Inhibition |

|---|---|

| (3R,6S)-3-(40-Benzyloxy-20,30-dihydroxybutyl)-6-methyl-4-[(S)-phenethyl]-morpholine-2,5-dione | 85% |

| This compound | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antitumor Mechanism :

-

Antidiabetic Mechanism :

- Inhibition of α-glucosidase enzymes that play a role in carbohydrate digestion.

- Potential effects on insulin sensitivity and glucose metabolism.

Case Studies

A notable case study involved the synthesis and evaluation of various morpholine derivatives for their biological activity. The study highlighted that modifications to the morpholine ring could enhance antitumor efficacy while maintaining low toxicity profiles .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)morpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNVKWLXFFUBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=O)OC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.